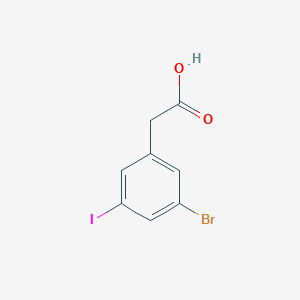

2-(3-Bromo-5-iodophenyl)acetic acid

Beschreibung

2-(3-Bromo-5-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative with bromine and iodine substituents at the 3rd and 5th positions of the aromatic ring, respectively. Its molecular formula is C₈H₆BrIO₂, and it belongs to a class of compounds widely used as intermediates in organic synthesis, particularly in pharmaceutical and natural product chemistry. The presence of both bromine and iodine introduces distinct electronic and steric effects, influencing reactivity, crystallinity, and intermolecular interactions such as hydrogen bonding .

The iodine substituent likely requires additional steps, such as iodination or coupling reactions involving arylboronic acids and palladium catalysts .

Eigenschaften

IUPAC Name |

2-(3-bromo-5-iodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOOGDIJKZRNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-5-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzene ring.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a critical building block in organic synthesis. The halogen substituents facilitate several chemical reactions, including:

- Nucleophilic Substitution : The bromine and iodine atoms can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

- Oxidation and Reduction : The acetic acid moiety and the phenyl ring can undergo oxidation and reduction reactions under suitable conditions.

Table 1: Common Reactions Involving 2-(3-Bromo-5-iodophenyl)acetic acid

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine or iodine with nucleophiles like amines or alcohols |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using palladium catalysts |

| Oxidation | Conversion to carboxylic acids or ketones |

Biological Applications

The compound has shown significant promise in biological research, particularly in the following areas:

Medicinal Chemistry

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its halogen substituents enhance binding affinity to specific biological targets, which is crucial for drug development.

- Neurological Studies : It has been explored for potential applications in treating neurological disorders due to its ability to modulate receptor activity.

- Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Notable Activity |

|---|---|---|

| MCF7 | 10.25 ± 2.5 | Induces apoptosis |

| A549 | 12.50 ± 3.0 | Significant inhibition of cell growth |

Inflammation Models

In preclinical models, this compound has shown potential in reducing inflammatory markers and improving health outcomes in treated subjects, indicating its utility in developing anti-inflammatory agents.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anti-Cancer Research : In vitro studies have demonstrated that derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents.

- Inflammatory Response : Research into its effects on inflammation has shown promising results, with reductions in key inflammatory markers observed in animal models.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Features | IC50 (µM) against Cancer Cells | Notable Activities |

|---|---|---|---|

| This compound | Bromine and iodine substituents | 10.25 ± 2.5 (MCF7) | Induces apoptosis |

| 2-(3-Bromo-2-iodophenyl)acetic acid | Different bromine position | 12.50 ± 3.0 (MCF7) | Moderate anti-cancer activity |

| 2-(2-Bromo-5-iodophenyl)acetic acid | Different bromine position | 15.00 ± 1.8 (MCF7) | Lower anti-inflammatory effects |

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-5-iodophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse synthetic applications. The specific molecular targets and pathways involved depend on the nature of the reactions and the intended applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Electronic Effects

The table below compares 2-(3-Bromo-5-iodophenyl)acetic acid with key analogs, highlighting substituent positions, molecular weights, and applications:

Key Observations :

- Hydrogen Bonding : In 2-(3-bromo-4-methoxyphenyl)acetic acid, the acetic acid group forms centrosymmetric dimers via R₂²(8) hydrogen bonds, a motif common in carboxylic acids . The iodine in the target compound may disrupt such packing due to steric effects.

- Crystal Structure : Similar brominated analogs exhibit distorted C–C–C angles on the phenyl ring (e.g., 121.5° at Br in 2-(3-bromo-4-methoxyphenyl)acetic acid), reflecting substituent electronic effects .

Biologische Aktivität

2-(3-Bromo-5-iodophenyl)acetic acid, a compound with notable halogenated phenyl groups, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrIO2

- CAS Number : 1261601-75-5

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents on the aromatic ring can enhance lipophilicity and modulate the compound's interaction with biological membranes.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies have demonstrated that halogenated phenyl derivatives can inhibit acetylcholinesterase (AChE), which is critical in neurotransmission and muscle contraction . The specific mechanism involves binding at the active site of the enzyme, thereby preventing substrate hydrolysis.

Biological Activities

-

Antimicrobial Activity

- Antibacterial Properties : The compound has shown potential antibacterial activity against various pathogens. For example, acetic acid derivatives have been reported to inhibit biofilm formation in burn wound pathogens .

- Antifungal Activity : Similar compounds have demonstrated efficacy against pathogenic fungi, suggesting that this compound may also possess antifungal properties through similar mechanisms .

-

Anti-inflammatory Effects

- Preliminary studies suggest that halogenated phenyl compounds can modulate inflammatory responses. This is particularly relevant in conditions where inflammation plays a critical role, such as infections and autoimmune disorders.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various acetic acid derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) range effective against several strains of bacteria and fungi. The data showed that compounds with bromine and iodine substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts.

| Pathogen | MIC (µg/ml) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Moderate |

| Candida albicans | 8 | Moderate |

| Escherichia coli | 16 | Low |

Pharmacokinetics Study

Pharmacokinetic studies involving animal models revealed that the compound is rapidly absorbed with a half-life of approximately 1.5 hours. These findings are crucial for understanding the therapeutic window and dosing regimens for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.